

Application Notes: 1-Benzyl-5-methoxyindolin-2one in Tyrosinase Activity Assays

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Compound of Interest

Compound Name: 1-Benzyl-5-methoxyindolin-2-one

Cat. No.: B3037892

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Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in mammals.[1][2] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of therapeutic agents for these conditions and in the cosmetic industry for skin-lightening products.[1]

Indole derivatives have emerged as a promising class of compounds for tyrosinase inhibition. [3][4][5] Their structural similarity to the natural substrate, tyrosine, allows them to interact with the enzyme's active site. This application note describes the use of **1-Benzyl-5-methoxyindolin-2-one**, an indole derivative, in tyrosinase activity assays. While direct inhibitory data for this specific compound is not extensively available in the public domain, this document provides a comprehensive protocol for its evaluation and presents data for structurally related indole-based tyrosinase inhibitors to serve as a reference.

Principle of the Assay



The tyrosinase activity assay is a spectrophotometric method that measures the enzymatic conversion of a substrate, typically L-DOPA, into dopachrome. In the presence of a tyrosinase inhibitor, the rate of this conversion is reduced. The formation of dopachrome can be monitored by measuring the increase in absorbance at a specific wavelength, commonly 475-490 nm. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of a control reaction without the inhibitor.

Data Presentation: Tyrosinase Inhibitory Activity of Related Indole Derivatives

The following table summarizes the tyrosinase inhibitory activity of various indole derivatives that are structurally related to **1-Benzyl-5-methoxyindolin-2-one**. This data is provided for comparative purposes to guide the experimental design and interpretation of results for the target compound.



Compound	IC50 (μM)	Inhibition Type	Substrate	Enzyme Source	Reference
Indole- thiourea derivative (Compound 4b)	5.9 ± 2.47	Competitive	L-Tyrosine	Mushroom Tyrosinase	[3][5]
1-Benzyl- indole hybrid thiosemicarb azone (5k)	12.40 ± 0.26	Not Specified	L-DOPA	Mushroom Tyrosinase	[4]
1-Benzyl- indole hybrid thiosemicarb azone (5q)	15.26 ± 0.30	Not Specified	L-DOPA	Mushroom Tyrosinase	[4]
Kojic Acid (Reference Inhibitor)	16.4 ± 3.53	Competitive	L-Tyrosine	Mushroom Tyrosinase	[3][5]
(Z)-3-benzyl- 5- benzylidene- 2- thioxothiazoli din-4-one	0.09 ± 0.01 (90 nM)	Competitive	L-Tyrosine	Mushroom Tyrosinase	[6][7]

Note: The inhibitory activity of **1-Benzyl-5-methoxyindolin-2-one** is expected to be influenced by its specific substitutions and should be determined experimentally.

Experimental Protocols Materials and Reagents

- Mushroom Tyrosinase (EC 1.14.18.1)
- 1-Benzyl-5-methoxyindolin-2-one (Test Compound)



- L-DOPA (Substrate)
- Kojic Acid (Positive Control)
- Potassium Phosphate Buffer (e.g., 50 mM, pH 6.8)
- Dimethyl Sulfoxide (DMSO)
- 96-well microplate
- Microplate reader

Preparation of Solutions

- Potassium Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 6.8.
- Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold potassium phosphate buffer. The final concentration in the assay will depend on the enzyme's specific activity (e.g., 100-200 units/mL).
- L-DOPA Solution (e.g., 2.5 mM): Dissolve L-DOPA in potassium phosphate buffer. Prepare this solution fresh before each experiment to prevent auto-oxidation.
- Test Compound Stock Solution: Dissolve 1-Benzyl-5-methoxyindolin-2-one in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
- Positive Control Stock Solution: Dissolve Kojic Acid in distilled water or DMSO to prepare a stock solution (e.g., 1 mM).

Assay Procedure

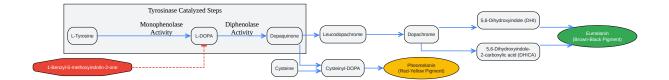
- Preparation of Test and Control Wells:
 - In a 96-well microplate, add the following to the respective wells:
 - Blank: 120 μL of potassium phosphate buffer.
 - Control: 80 μL of potassium phosphate buffer + 20 μL of tyrosinase solution.



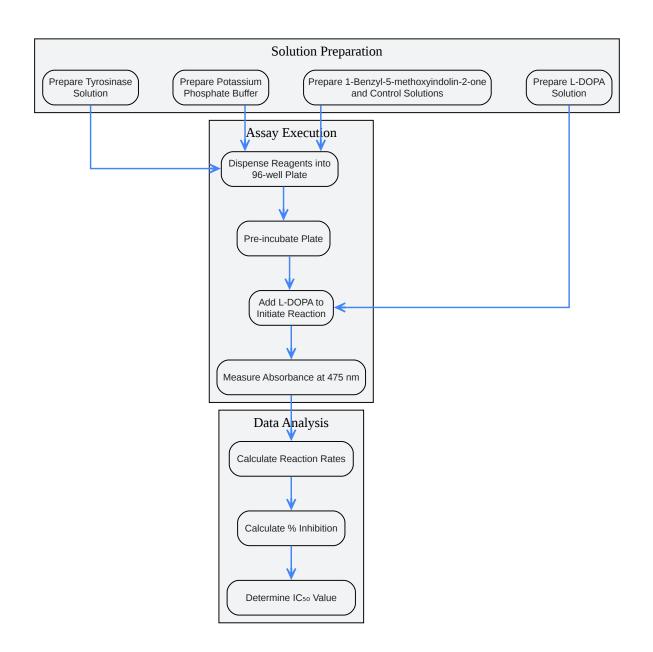
- Test Sample: 60 μL of potassium phosphate buffer + 20 μL of tyrosinase solution + 20 μL of the test compound at various concentrations (prepare serial dilutions from the stock solution).
- Positive Control: 60 μL of potassium phosphate buffer + 20 μL of tyrosinase solution +
 20 μL of Kojic Acid at various concentrations.
- Pre-incubation: Mix the contents of the wells and pre-incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 10 minutes.
- Initiation of Reaction: Add 80 μL of the L-DOPA solution to all wells except the blank.
- Incubation and Measurement: Immediately after adding L-DOPA, start measuring the absorbance at 475 nm (or 490 nm) at regular intervals (e.g., every 1-2 minutes) for a total of 15-20 minutes using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
 - Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:
 - V_control is the rate of reaction of the control.
 - V sample is the rate of reaction in the presence of the test compound.
 - Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualizations Melanin Biosynthesis Pathway









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